(Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinoacetamide
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Overview
Description
The compound is a thiazolidine derivative. Thiazolidines are a class of organic compounds that include a five-membered ring with a sulfur atom, a nitrogen atom, and three carbon atoms . The presence of the morpholino group suggests that this compound might be used in medicinal chemistry, as morpholines are often used to modify the chemical properties of drug molecules .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the thiazolidine ring, the morpholino group, and the dimethoxybenzylidene group. These groups could potentially influence the compound’s reactivity and physical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the morpholino group could potentially improve the compound’s water solubility .Scientific Research Applications
Synthesis and Characterization : The synthesis and characterization of compounds related to this chemical, including structural and spectral analysis, have been explored. These studies provide foundational knowledge for understanding the properties and potential applications of the compound (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Antimicrobial Activity : Research has been conducted on the antimicrobial properties of derivatives of this compound. These studies suggest potential uses in combating various bacterial strains, highlighting the compound's relevance in pharmaceutical and medicinal chemistry (PansareDattatraya & Devan, 2015).
Crystal Structure Analysis : The crystal structures of related (oxothiazolidin-2-ylidene)acetamides have been described, providing insights into their molecular geometry and potential interactions. This knowledge is crucial for understanding how these compounds might interact with biological targets (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Anti-Inflammatory Activity : Some derivatives of this compound have been investigated for their anti-inflammatory properties. This research is significant for the development of new therapeutic agents for inflammation-related conditions (Sunder & Maleraju, 2013).
Cytotoxic Activity : The cytotoxic activity of certain derivatives against specific cancer cell lines has been explored. These findings are crucial for the development of new anticancer agents (Nguyen et al., 2019).
Mechanism of Action
Properties
IUPAC Name |
2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S2/c1-24-13-4-3-12(9-14(13)25-2)10-15-17(23)21(18(27)28-15)11-16(22)19-20-5-7-26-8-6-20/h3-4,9-10H,5-8,11H2,1-2H3,(H,19,22)/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRJOEXJKIQMBZ-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NN3CCOCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NN3CCOCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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